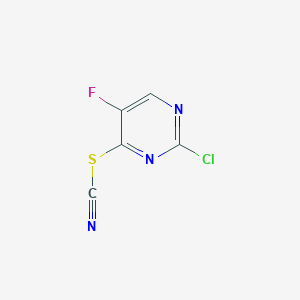

2-Chloro-5-fluoro-4-thiocyanopyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

The pyrimidine scaffold is a fundamental heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. nih.gov This structural motif is of immense importance as it forms the basis of many vital biomolecules. nih.govnbinno.com Pyrimidines are core components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and numerous natural and synthetic products with useful biological activities. nih.govmdpi.com

In the realm of medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" because its derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nbinno.comorientjchem.orgnih.gov The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nbinno.com This adaptability makes pyrimidine derivatives essential building blocks in the design and synthesis of novel therapeutic agents and functional materials. nih.gov

Overview of Halogenation and Thiocyanation in Heterocyclic Systems

Halogenation and thiocyanation are two important functionalization reactions in heterocyclic chemistry that introduce halogen atoms (F, Cl, Br, I) and the thiocyanate (B1210189) group (-SCN), respectively, onto a heterocyclic ring.

Halogenation is a key transformation for activating or modifying heterocyclic compounds. Halogenated heterocycles, particularly those containing chlorine, are highly versatile synthetic intermediates. The chlorine atom can be readily displaced by a variety of nucleophiles (such as amines, alcohols, and thiols) in nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a diverse array of derivatives. The presence of other electron-withdrawing groups, like the fluorine atom and the second nitrogen in the pyrimidine ring, further facilitates these substitution reactions. ossila.com

Thiocyanation introduces the thiocyanate functional group, a versatile precursor for various other sulfur-containing functionalities. Aryl thiocyanates are valuable synthetic intermediates. nih.gov The -SCN group can be transformed into thiols, sulfides, or other sulfur-containing heterocycles. Electrophilic thiocyanating reagents, such as N-thiocyanatosuccinimide (NTS) or ammonium (B1175870) thiocyanate with an oxidant, are commonly used for the direct thiocyanation of electron-rich aromatic and heteroaromatic rings. nih.govacs.org

In the context of a pyrimidine ring, the interplay between halogen atoms and a thiocyanate group creates a multifunctional platform for sequential and site-selective chemical modifications.

Research Rationale for Investigating 2-Chloro-5-fluoro-4-thiocyanopyrimidine

While specific research literature on this compound is not extensively available, the rationale for its investigation can be inferred from the strategic combination of its functional groups. The compound is a highly functionalized pyrimidine, a class of molecules with established importance in medicinal and materials science. ossila.com

The key motivations for its synthesis and study likely include:

Precursor to Novel Derivatives : As a versatile building block, this compound can be used to generate libraries of novel pyrimidine derivatives. For instance, reacting it with different amines could lead to new 2-amino-5-fluoro-4-thiocyanopyrimidine compounds, which could then be further modified at the thiocyanate position. Such derivatives are of interest in drug discovery programs.

Exploration of Structure-Activity Relationships : By serving as a starting material, this compound enables the synthesis of analogues of known bioactive molecules. This allows researchers to systematically explore how the introduction of a fluoro or thiocyanato-derived group at specific positions on the pyrimidine ring affects biological activity.

The synthesis of this compound would likely start from a more common precursor, such as 2,4-Dichloro-5-fluoropyrimidine (B19854). chemicalbook.com Selective substitution of the more reactive chlorine at the 4-position with a thiocyanate salt would yield the target molecule. The differing reactivity of the chlorine atoms at the 2- and 4-positions is a well-known feature of dihalopyrimidines.

Precursor Compound Data

To provide context for the properties of this compound, the following tables detail the chemical and physical properties of its likely precursors.

Table 1: Properties of 2,4-Dichloro-5-fluoropyrimidine

| Property | Value |

|---|---|

| CAS Number | 2927-71-1 |

| Molecular Formula | C₄HCl₂FN₂ |

| Molecular Weight | 166.97 g/mol |

| Appearance | White to pale brown powder or low melting solid |

| Melting Point | 37-41 °C |

| Boiling Point | 80 °C / 16 mmHg |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Properties of 2-Chloro-5-fluoropyrimidine (B20137)

| Property | Value |

|---|---|

| CAS Number | 62802-42-0 |

| Molecular Formula | C₄H₂ClFN₂ |

| Molecular Weight | 132.52 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.439 g/mL at 20 °C |

| Refractive Index | n20/D 1.503 |

Data sourced from Sigma-Aldrich and ChemicalBook. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOERDQDFDHRQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)SC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactivity and Transformations of 2 Chloro 5 Fluoro 4 Thiocyanopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for the functionalization of the ring. The rate and regioselectivity of SNAr reactions are heavily influenced by the nature and position of substituents.

In 2-Chloro-5-fluoro-4-thiocyanopyrimidine, two potential leaving groups for SNAr reactions are the chlorine atom at the C2 position and the fluorine atom at the C5 position. The relative reactivity of halogens in SNAr reactions is context-dependent. Generally, the stability of the Meisenheimer complex, the negatively charged intermediate formed during the reaction, determines the pathway. researchgate.netstackexchange.com

The C2 and C4/C6 positions of the pyrimidine ring are the most activated towards nucleophilic attack because the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen atoms. The C5 position is less activated. Therefore, a nucleophile is significantly more likely to attack the C2 position, leading to the displacement of the chloride, than the C5 position to displace fluoride (B91410). While fluoride is typically a better leaving group than chloride in SNAr once the intermediate is formed (due to the high electronegativity of fluorine stabilizing the C-F bond's polarization), the position of attack is the dominant factor. Attack at C2 is electronically favored over C5, making the substitution of the chloro group the predicted primary SNAr pathway. stackexchange.com

Regioselectivity in the SNAr reactions of polysubstituted pyrimidines is a well-studied phenomenon. For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.comwuxiapptec.com However, in this compound, the C4 position is occupied by a thiocyanato group. The primary competition for nucleophilic attack is therefore between the C2 position (bearing a chloro leaving group) and the C5 position (bearing a fluoro leaving group).

As discussed, the electronic properties of the pyrimidine ring strongly favor nucleophilic attack at the C2 and C4/C6 positions. The C5 position is significantly less electrophilic. Therefore, despite fluorine being a good leaving group, site-selectivity will overwhelmingly favor the substitution of the chlorine atom at the C2 position. The combination of positional activation (C2 vs. C5) and the strong activating effect of the C4-thiocyanato group directs nucleophiles to the C2 carbon.

Table 1: Predicted Regioselectivity of SNAr on this compound This table is based on established principles of pyrimidine reactivity, not on direct experimental data for this specific compound.

| Position of Attack | Leaving Group | Electronic Activation | Predicted Outcome |

|---|---|---|---|

| C2 | Chlorine | High (ortho/para to ring N; ortho to -SCN) | Major Product |

| C5 | Fluorine | Low (meta to ring N) | Minor or no product |

Transformations of the Thiocyanate (B1210189) Functional Group

The thiocyanate group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to other important sulfur-containing functionalities.

The conversion of an aryl thiocyanate to a thiol (mercaptan) is a synthetically useful transformation. This can be achieved through several methods, most commonly via reduction or hydrolysis.

Reductive cleavage of the S-CN bond can be accomplished using various reducing agents, such as zinc in an acidic medium or lithium aluminum hydride. beilstein-journals.org However, these strong reducing agents may not be compatible with the other functional groups on the pyrimidine ring. A milder, alternative method involves the use of phosphorus pentasulfide (P₂S₅) in a non-reductive process, which has been shown to convert organic thiocyanates to thiols effectively. beilstein-journals.orgresearchgate.net This method proceeds under neutral conditions and could offer a more selective route to the corresponding 4-thiol-pyrimidine derivative.

Another pathway is hydrolysis of the thiocyanate group. This can be performed under either acidic or basic conditions, typically yielding a thiol or its corresponding disulfide upon oxidative workup. The specific conditions required would need to be optimized to avoid competing SNAr reactions on the pyrimidine ring.

Organic thiocyanates are known to rearrange to their more thermodynamically stable isothiocyanate isomers (R-SCN → R-NCS). wikipedia.org This isomerization can occur thermally or be catalyzed by various reagents. For aryl thiocyanates, this rearrangement often requires significant energy input. Computational studies on simpler benzoyl thiocyanates suggest the rearrangement proceeds through a 1,3-shift mechanism. acs.org

For this compound, a similar thermal or catalyzed rearrangement could potentially lead to the formation of 2-Chloro-5-fluoro-4-isothiocyanatopyrimidine. The isothiocyanate functional group is a powerful electrophile and a valuable building block for the synthesis of thioureas, carbamates, and other heterocyclic systems, making this a potentially important transformation pathway. wikipedia.org The feasibility and conditions for this rearrangement would depend on the electronic influence of the substituted pyrimidine ring on the thiocyanate moiety.

Application in Heterocycle Annulation Reactions

The strategic placement of a chloro and a thiocyanato group at positions 2 and 4, respectively, renders this compound a promising precursor for the synthesis of fused heterocyclic systems through annulation reactions. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro and fluoro substituents, facilitates nucleophilic attack at the carbon atoms bearing the leaving groups (chloro and thiocyanato). ossila.com

Annulation reactions involving 4-chloropyrimidines often proceed via reaction with binucleophiles, leading to the formation of a new fused ring. In the case of this compound, the thiocyanate group at C-4 can act as a versatile handle for such transformations. For instance, reaction with compounds containing adjacent nucleophilic centers, such as 1,2-diamines, 1,2-aminoalcohols, or 1,2-aminothiols, could lead to the formation of fused five- or six-membered rings. The reaction would likely initiate with the displacement of the more labile leaving group at C-4 by one of the nucleophilic centers of the binucleophile, followed by an intramolecular cyclization involving the thiocyanate moiety.

The thiocyanate group itself can participate directly in the cyclization. For example, intramolecular cyclization could be induced under specific conditions, potentially involving the nitrogen or sulfur atom of the thiocyanate. While direct examples with this specific pyrimidine are unavailable, analogous transformations have been reported for other heterocyclic systems. researchgate.net

| Binucleophile | Proposed Fused Heterocycle | Reaction Conditions (Hypothetical) |

| Hydrazine | Pyrazolo[3,4-d]pyrimidine derivative | Base catalysis, alcoholic solvent |

| Ethylenediamine | Imidazo[4,5-d]pyrimidine derivative | Heat, polar aprotic solvent |

| 2-Aminoethanol | Oxazolo[4,5-d]pyrimidine derivative | Base catalysis, reflux |

| 2-Aminothiophenol | Benzothiazolo[4,5-d]pyrimidine derivative | Heat, DMF |

Electrophilic and Radical Pathways Involving this compound

The pyrimidine ring is inherently electron-deficient, which generally makes electrophilic aromatic substitution challenging compared to benzene. wikipedia.org However, the positions on the ring exhibit different reactivities. The C-5 position is the least electron-deficient and is typically the site of electrophilic attack. researchgate.net In this compound, the C-5 position is already substituted with a fluorine atom. Therefore, further electrophilic substitution on the pyrimidine ring is expected to be difficult and would likely require harsh reaction conditions. If such a reaction were to occur, it would most likely target the C-6 position, which is the only remaining unsubstituted carbon atom. The presence of two nitrogen atoms and three electron-withdrawing groups (chloro, fluoro, and thiocyanato) would significantly deactivate the ring towards electrophiles. scielo.br

Radical reactions on pyrimidine derivatives have been documented. nih.gov The outcome of a radical attack on this compound would depend on the nature of the radical species and the reaction conditions. Radical nucleophilic substitution, for instance, could potentially occur at the electron-deficient C-2 or C-4 positions. The thiocyanate group could also be susceptible to radical-mediated transformations. It is known that the S-CN bond can undergo cleavage under certain radical conditions. researchgate.net

| Reaction Type | Reagent (Example) | Potential Product (Hypothetical) |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 2-Chloro-5-fluoro-6-nitro-4-thiocyanopyrimidine |

| Radical Alkylation | Alkyl radical source | Substitution at C-6 or transformation of the thiocyanate group |

| Radical Halogenation | NBS, radical initiator | 6-Bromo-2-chloro-5-fluoro-4-thiocyanopyrimidine |

Theoretical Models for Reaction Pathway Elucidation

In the absence of extensive experimental data, theoretical models, particularly those based on density functional theory (DFT), can provide valuable insights into the reactivity of this compound. researchgate.net Computational studies can be employed to calculate the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential of the molecule.

Furthermore, theoretical models can be used to simulate reaction pathways and calculate activation energies for proposed transformations, such as the annulation reactions discussed in section 3.2.3. By comparing the activation barriers for different possible pathways, it is possible to predict the most favorable reaction conditions and the likely product distribution. Such computational studies have been successfully applied to understand the reactivity of other substituted pyrimidines and related heterocyclic systems. researchgate.net

| Computational Method | Predicted Property | Implication for Reactivity |

| Density Functional Theory (DFT) | Electron density distribution | Identification of electrophilic and nucleophilic sites |

| Molecular Electrostatic Potential (MEP) | Mapping of electrostatic potential | Visualization of charge distribution and reactive centers |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gap | Prediction of reactivity in cycloaddition and other reactions |

| Transition State Theory | Calculation of activation energies | Elucidation of reaction mechanisms and prediction of product selectivity |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Chloro-5-fluoro-4-thiocyanopyrimidine, a multi-nuclear approach is essential.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, featuring a single resonance corresponding to the hydrogen atom at the C6 position of the pyrimidine (B1678525) ring. The chemical shift of this proton would be influenced by the cumulative electron-withdrawing effects of the adjacent nitrogen atom, the chloro, fluoro, and thiocyanato substituents. This environment would likely deshield the proton, resulting in a downfield chemical shift, anticipated in the range of δ 8.5-9.0 ppm. Furthermore, this signal would exhibit coupling to the neighboring fluorine atom, resulting in a doublet multiplicity with a characteristic ³J(H,F) coupling constant.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the electronic environment of each carbon atom in the molecule. The pyrimidine ring carbons are expected to resonate in the aromatic region (δ 110-170 ppm). The carbon bearing the thiocyanato group (C4) and the halogenated carbons (C2 and C5) will be significantly influenced by the electronegativity of their substituents. The C-F bond will result in a large one-bond coupling constant (¹J(C,F)), and smaller two- and three-bond couplings will also be observable. The thiocyanate (B1210189) carbon itself (S-C ≡N) is expected to appear in a distinct region of the spectrum, typically around δ 110-120 ppm.

¹⁹F NMR Spectroscopy: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative for fluorinated compounds. huji.ac.ilthermofisher.com A single resonance is expected for the fluorine atom at the C5 position. The chemical shift of this signal provides a sensitive probe of the electronic environment on the pyrimidine ring. researchgate.net The signal will be split into a doublet due to coupling with the C6-proton.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H6 | 8.5 - 9.0 | Doublet (d) | ³J(H,F) ≈ 2-4 |

| ¹³C | C2 | 155 - 165 | Doublet (d) | ²J(C,F) |

| C4 | 140 - 150 | Doublet (d) | ³J(C,F) | |

| C5 | 150 - 160 | Doublet (d) | ¹J(C,F) ≈ 200-250 | |

| C6 | 120 - 130 | Doublet (d) | ²J(C,F) | |

| SCN | 110 - 120 | Singlet (s) | ||

| ¹⁹F | F5 | -120 to -150 | Doublet (d) | ³J(F,H) ≈ 2-4 |

Note: These are predicted values based on known substituent effects on pyrimidine and related aromatic systems. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): While of limited utility for this specific molecule due to the presence of a single proton, a COSY experiment would confirm the absence of proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the C6 carbon and its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (2-3 bond) correlations. It would be instrumental in connecting the C6-proton to the C4 and C5 carbons, and potentially to C2. This would definitively place the substituents on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide through-space correlations, which might be useful in confirming the spatial proximity of the C6-proton and the fluorine atom at C5.

Challenges in NMR Analysis of Polyhalogenated Systems

The analysis of polyhalogenated aromatic systems can present several challenges. The presence of multiple electronegative halogens can lead to complex long-range couplings, potentially complicating spectral interpretation. Additionally, the quadrupolar nature of the chlorine atom can cause broadening of the signals of adjacent carbon atoms, which might affect the resolution of the ¹³C NMR spectrum.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Pyrimidine Ring

The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. Ring stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the C-H bond and ring deformations occur at lower frequencies.

Identification of Halogen and Thiocyanato Signatures

The presence of the chloro, fluoro, and thiocyanato groups will give rise to specific absorption bands in the FTIR spectrum.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-F Stretching: The C-F stretching vibration is generally a strong absorption and is found in the 1250-1000 cm⁻¹ region.

Thiocyanate (SCN) Stretching: The thiocyanate group has a very characteristic and intense C≡N stretching vibration that appears in the 2175-2140 cm⁻¹ range for organic thiocyanates. researchgate.netosti.gov This strong, sharp band is often diagnostic for the presence of this functional group. The C-S stretching vibration is weaker and appears in the 700-600 cm⁻¹ range.

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C≡N Stretch | Thiocyanate | 2175 - 2140 | Strong, Sharp |

| C=C, C=N Stretch | Pyrimidine Ring | 1600 - 1400 | Medium to Strong |

| C-F Stretch | Fluoro | 1250 - 1000 | Strong |

| C-Cl Stretch | Chloro | 800 - 600 | Medium to Strong |

| C-S Stretch | Thiocyanate | 700 - 600 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. In the mass spectrometric analysis of this compound, the molecular ion peak (M+) would be expected to provide the exact molecular weight. High-resolution mass spectrometry (HRMS) would further yield the precise mass, allowing for the determination of the molecular formula (C₅N₃SCl F).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the lability of its functional groups and the stability of the resulting fragments. Key fragmentation processes would include:

Loss of the Thiocyanate Group: The C-S bond of the thiocyanate group is relatively weak and can undergo cleavage to generate a stable pyrimidine radical cation and a thiocyanate radical. This would result in a significant peak at [M-58]+.

Cleavage of Halogens: The molecule may also fragment through the loss of the chlorine or fluorine atoms. The loss of a chlorine radical would produce a fragment at [M-35]+, while the loss of a fluorine radical would lead to a peak at [M-19]+. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for any chlorine-containing fragments, aiding in their identification.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions. The specific fragmentation pattern would be influenced by the positions of the substituents.

An illustrative fragmentation pathway and the corresponding expected mass-to-charge ratios are presented in the interactive table below.

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| [M]+ | Loss of SCN radical | [M-58]+ | SCN |

| [M]+ | Loss of Cl radical | [M-35]+ | Cl |

| [M]+ | Loss of F radical | [M-19]+ | F |

| [M-58]+ | Loss of F radical | [M-58-19]+ | F |

| [M-58]+ | Loss of Cl radical | [M-58-35]+ | Cl |

Note: The m/z values are nominal and would be determined with high precision in an actual HRMS experiment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, thereby confirming the connectivity and stereochemistry of a molecule. thepharmajournal.com

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions can be determined.

The resulting crystallographic data would provide definitive evidence for the planar structure of the pyrimidine ring and the precise spatial orientation of the chloro, fluoro, and thiocyanato substituents. Key structural parameters that would be determined include:

The C-Cl, C-F, and C-S bond lengths.

The bond angles within the pyrimidine ring and between the ring and its substituents.

The planarity of the pyrimidine ring.

Any significant intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking.

A hypothetical table of selected crystallographic data for this compound is provided below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| C(2)-Cl Bond Length (Å) | 1.74 |

| C(5)-F Bond Length (Å) | 1.35 |

| C(4)-S Bond Length (Å) | 1.82 |

| S-C≡N Bond Angle (°) | 98.5 |

Note: These are hypothetical values for illustrative purposes.

Integration of Spectroscopic Data for Comprehensive Structure Elucidation

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural elucidation of this compound is best achieved through the integration of data from multiple analytical methods. jchps.com The combination of mass spectrometry, X-ray crystallography, and other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a synergistic approach to structural confirmation.

The process of data integration would typically follow these steps:

Molecular Formula Determination: High-resolution mass spectrometry would provide the exact mass and, consequently, the molecular formula of the compound.

Functional Group Identification: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C≡N stretch of the thiocyanate group and the aromatic C-N stretches of the pyrimidine ring.

Connectivity and Environment of Atoms: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would reveal the chemical environment and connectivity of the atoms. For instance, ¹⁹F NMR would confirm the presence of a fluorine atom, and its coupling with neighboring protons or carbons would help establish its position on the pyrimidine ring.

Fragmentation Corroboration: The fragmentation pattern observed in the mass spectrum would be rationalized based on the proposed structure, providing further confidence in the atomic arrangement.

Definitive 3D Structure: X-ray crystallography, if a suitable crystal can be obtained, would provide the definitive solid-state structure, confirming the connectivity and stereochemistry determined by other methods.

By combining the insights from each of these techniques, a complete and unequivocal structural assignment of this compound can be achieved, leaving no ambiguity as to its chemical identity.